

A Spectroscopic Showdown: Unmasking 4-Methyl-2-nitrophenol and Its Positional Isomers

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Compound of Interest		
Compound Name:	4-Methyl-2-nitrophenol	
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A detailed spectroscopic comparison of **4-Methyl-2-nitrophenol** and its positional isomers reveals key differences in their spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide presents a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The precise substitution pattern of functional groups on a benzene ring significantly influences a molecule's electronic environment and, consequently, its interaction with electromagnetic radiation. For **4-Methyl-2-nitrophenol** and its isomers—compounds with the same molecular formula (C₇H₇NO₃) but different arrangements of the methyl, nitro, and hydroxyl groups—these differences manifest as distinct spectroscopic signatures. Understanding these spectral nuances is paramount for unambiguous identification in synthesis, quality control, and various research applications.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methyl-2-nitrophenol** and its selected positional isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups, along with the



substitution pattern on the aromatic ring, lead to characteristic shifts in the absorption bands. For instance, intramolecular hydrogen bonding in ortho-isomers can significantly broaden the O-H stretching band.

Compound	O-H Stretch (cm ⁻¹)	NO ₂ Asymmetric Stretch (cm ⁻¹)	NO ₂ Symmetric Stretch (cm ⁻¹)	C-H Aromatic Stretch (cm ⁻¹)
4-Methyl-2- nitrophenol	~3400-3200 (broad)	~1530	~1340	~3100-3000
2-Methyl-4- nitrophenol	~3600-3200 (broad)	~1525	~1345	~3100-3000
3-Methyl-4- nitrophenol	3600 - 3200 (Strong, Broad) [1]	~1520	~1340	~3100-3000
2-Methyl-6- nitrophenol	~3400-3200 (broad)	~1535	~1350	~3100-3000
3-Methyl-2- nitrophenol	3450[2]	1520[2]	~1350	~3100-3000
4-Methyl-3- nitrophenol	~3600-3200 (broad)	~1530	~1340	~3100-3000

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR spectroscopy provides detailed information about the chemical environment of protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic, methyl, and hydroxyl protons are unique for each isomer due to the distinct electronic effects (electron-donating or -withdrawing) of the substituents and their relative positions.



Compound	Ar-H (ppm)	-CH₃ (ppm)	-OH (ppm)
4-Methyl-2-nitrophenol	~8.0 (d), ~7.5 (dd), ~7.0 (d)	~2.3 (s)	Variable
2-Methyl-4-nitrophenol	~8.1 (d), ~8.0 (dd), ~7.0 (d)	~2.6 (s)	Variable
3-Methyl-4-nitrophenol	~8.0 (d), ~7.0 (dd), ~6.9 (d)[1]	~2.5 (s)[1]	~5.3 (br s)[1]
2-Methyl-6-nitrophenol	~7.8 (d), ~7.4 (t), ~7.0 (d)	~2.3 (s)	Variable
3-Methyl-2-nitrophenol	~7.3 (d), ~6.9 (t), ~6.7 (d)	~2.5 (s)	~10.1
4-Methyl-3-nitrophenol	~7.8 (s), ~7.4 (d), ~6.9 (d)	~2.4 (s)	Variable

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic and methyl carbons are influenced by the electronic nature and position of the substituents.



Compound	C-OH (ppm)	C-NO ₂ (ppm)	C-CH₃ (ppm)	Ar-C (ppm)	-CH₃ (ppm)
4-Methyl-2- nitrophenol	~155	~138	~130	~137, 125, 120	~20
2-Methyl-4- nitrophenol	~156	~141	~125	~136, 126, 118	~16
3-Methyl-4- nitrophenol	~160[1]	~140[1]	~135	~128, 125, 120[1]	~20[1]
2-Methyl-6- nitrophenol	~153	~140	~123	~138, 131, 120	~16
3-Methyl-2- nitrophenol	~158	~142	~139	~129, 122, 117	~20
4-Methyl-3- nitrophenol	~154	~148	~132	~133, 124, 119	~20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All isomers have the same molecular weight, but their fragmentation patterns can differ, aiding in their differentiation. The molecular ion peak ([M]+) is expected at an m/z of approximately 153.

Compound	Molecular Ion [M]+ (m/z)	Key Fragment Ions (m/z)
4-Methyl-2-nitrophenol	153[3]	136, 108, 77
2-Methyl-4-nitrophenol	153	136, 108, 77
3-Methyl-4-nitrophenol	153[1]	136, 108, 77
2-Methyl-6-nitrophenol	153	136, 108, 77
3-Methyl-2-nitrophenol	153	136, 108, 77
4-Methyl-3-nitrophenol	153	136, 108, 77



UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the nitro group, in particular, influences the electronic environment and the resulting absorption maxima (λ max). In alkaline conditions, deprotonation of the phenolic hydroxyl group leads to a bathochromic (red) shift of the absorption maximum.[4]

Compound	λmax (Acidic/Neutral) (nm)	λmax (Alkaline) (nm)
4-Methyl-2-nitrophenol	~280, ~350	~410
2-Methyl-4-nitrophenol	~315	~400
3-Methyl-4-nitrophenol	~330	~395
2-Methyl-6-nitrophenol	~275, ~355	~420
3-Methyl-2-nitrophenol	~278, ~345	~415
4-Methyl-3-nitrophenol	~325	~390

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[1]
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[1]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[1]
- Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
 Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
 Chromatography (GC-MS) for volatile compounds like these isomers.
- Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, ion trap).
- Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

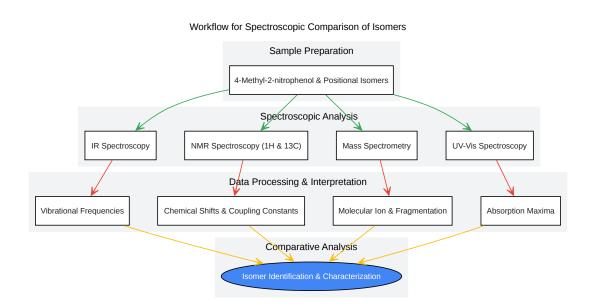
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, water). For measurements in alkaline conditions, a drop of a strong base (e.g., NaOH) is added to the solution.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-600 nm).



Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of these isomers is outlined in the diagram below.



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